[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid
Description
[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a cyclopropyl amino group linked via a methylene bridge.
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl-cyclopropylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c10-9-11-3-7(15-9)4-12(5-8(13)14)6-1-2-6/h3,6H,1-2,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAGRJLKPCOLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C(S2)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is typically constructed via the Hantzsch reaction, combining α-haloketones with thiourea derivatives. For the target compound, 3-chloro-2-cyanopyridine (source) or 2-chloro-1-cyclopropylethanone (source) serves as the halogenated precursor. Key steps include:
Alternative Route: Palladium-Catalyzed Cross-Coupling
For regioselective substitution, Suzuki-Miyaura coupling is employed:
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Reactants : 3,5-Dichloro-2-cyanopyridine and (3-chlorophenyl)boronic acid.
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Catalyst : [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (5 mol%).
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Outcome : 5-(3-Chlorophenyl)-3-chloro-2-cyanopyridine (Intermediate A) with >90% purity.
Introduction of Cyclopropylamino Group
Nucleophilic Substitution
The cyclopropylamine moiety is introduced via nucleophilic displacement of chloride on the thiazole ring:
Reductive Amination
Alternative methods use reductive amination to attach the cyclopropane group:
Acetic Acid Moiety Incorporation
Esterification-Hydrolysis Strategy
The carboxylic acid group is introduced via glycine derivatives:
Direct Carboxylation
For a one-step approach, CO₂ insertion is utilized:
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Hantzsch Synthesis | Cost-effective, scalable | Requires harsh conditions (reflux) | 75–85% |
| Suzuki Coupling | Regioselective, high purity | Pd catalyst cost, sensitivity to air | >90% |
| Reductive Amination | Mild conditions, functional tolerance | Requires aldehyde precursor | 80–85% |
| Direct Carboxylation | One-step process | Moderate yield, specialized equipment | 65% |
Industrial-Scale Considerations
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Catalyst Recovery : Pd catalysts from Suzuki reactions are recycled via filtration and reactivation.
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Solvent Choice : DMF replaced with cyclopentyl methyl ether (CPME) for greener synthesis.
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Quality Control : In-process FTIR monitoring ensures intermediate stability.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the amino-acetic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives, including those with cyclopropyl and amino-acetic acid functionalities, exhibit significant anticonvulsant properties. A study demonstrated that compounds with thiazole moieties showed effective protection against seizures in various animal models, including the maximal electroshock (MES) and picrotoxin-induced seizure tests. For instance, certain thiazole analogs displayed median effective doses (ED50) significantly lower than standard anticonvulsants like ethosuximide, indicating their potential as new therapeutic agents for epilepsy .
Table 1: Anticonvulsant Activity of Thiazole Derivatives
| Compound | ED50 (mg/kg) | Model Used | Reference |
|---|---|---|---|
| Compound A | 20 | MES | |
| Compound B | 24.38 | Electroshock | |
| Compound C | <20 | Picrotoxin-induced |
Anticancer Properties
The anticancer potential of [(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid has been investigated in various studies. Compounds derived from thiazole have shown promising results against several cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). For instance, one study reported that a thiazole derivative exhibited an IC50 value of 23.30 µM against A549 cells, indicating substantial cytotoxicity .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound D | A549 | 23.30 | Induces apoptosis | |
| Compound E | U251 | <30 | Cell cycle arrest | |
| Compound F | HT29 | 5.71 | Inhibits proliferation |
Agricultural Applications
Thiazole derivatives have also been explored for their pesticidal activities. A specific compound related to this compound demonstrated potent antifungal properties, outperforming commercial fungicides in efficacy tests. For example, a thiazole derivative showed an EC50 value of 0.94 µM against certain fungal strains, indicating its potential as a biopesticide .
Table 3: Pesticidal Activity of Thiazole Derivatives
| Compound | Activity Type | EC50 (µM) | Comparison to Standard | Reference |
|---|---|---|---|---|
| Compound G | Antifungal | 0.94 | Dimethomorph (4.26 µM) |
Synthesis and Evaluation of Thiazole Derivatives
A notable study synthesized various thiazole derivatives and evaluated their biological activities. The synthesis involved reactions such as the Knoevenagel reaction and alkylation processes, resulting in compounds with enhanced biological profiles compared to traditional drugs .
Structure-Activity Relationship (SAR) Studies
SAR studies have been critical in understanding the relationship between molecular structure and biological activity for thiazole derivatives. For example, modifications to the phenyl ring on thiazoles significantly affected anticonvulsant activity, with halogen substitutions enhancing efficacy .
Mechanism of Action
The mechanism of action of [(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their function. The compound may also interfere with cellular pathways, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Functional Group Variations
a. [(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-ethanol ()
- Structure: Similar to the target compound but replaces the acetic acid group with ethanol.
- Discontinued status suggests synthetic challenges or instability in this class of compounds .
b. Thiazol-5-ylmethyl Carbamates ()
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Key Features: Complex substituents (e.g., ethoxycarbonylamino, phenyl groups) enhance steric bulk, likely influencing receptor binding or enzymatic interactions. Carbamate linkage introduces hydrolytic stability compared to ester or acid groups .
Thiadiazole-Acetic Acid Derivatives ()
- Example: (E)-2-(2-(5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)disulfanyl) acetic acids (5a–d).
- Key Features :
- Heterocycle : Thiadiazole ring instead of thiazole, altering electronic properties and hydrogen-bonding capacity.
- Linkage : Disulfide bond introduces redox sensitivity, which may affect stability under biological conditions.
- Synthesis : Prepared via thiol–disulfide exchange, a method adaptable for modular derivatization .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Thiazole vs. Thiadiazole Systems
- Electronic Properties : Thiazole’s sulfur and nitrogen atoms offer distinct electron-rich sites for binding compared to thiadiazole’s dual nitrogen atoms, affecting interaction with biological targets like oxidoreductases .
Biological Activity
[(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. The compound's unique structural features, including a thiazole ring and a cyclopropyl group, suggest diverse pharmacological applications. This article reviews the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Characteristics
- Chemical Formula : C₆H₈ClN₃OS
- Molecular Weight : Approximately 195.67 g/mol
- Structural Features : Contains an amino group, a chloro substituent, and an acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate the activity of various enzymes and receptors, potentially leading to:
- Antimicrobial Effects : Inhibition of enzymes involved in microbial growth.
- Anticancer Activity : Interaction with cellular pathways that regulate tumor growth.
Biological Activities
Research indicates that compounds with thiazole moieties exhibit a range of biological activities:
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. For instance:
- A study reported that compounds similar to this compound showed effectiveness against Mycobacterium tuberculosis and Pseudomonas aeruginosa .
Anticancer Potential
Thiazole derivatives have been evaluated for their anticancer properties:
- Research demonstrated that certain thiazole compounds exhibited cytotoxic effects against various cancer cell lines, including SH-SY5Y cells .
Antimalarial Effects
There is evidence suggesting that thiazole derivatives can also possess antimalarial properties:
- Compounds have shown activity against Plasmodium falciparum, indicating potential use in malaria treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Amino-5-nitrothiazole | Nitro group instead of chloro | Antimicrobial | Stronger antibacterial activity |
| N-(6-thiocyanato-benzothiazol-2-yl)acetamide | Thiocyanate group | Anticancer | Enhanced anticancer properties |
| 2-Chloro-N-(benzothiazol-2-yl)acetamide | Benzothiazole backbone | Antimicrobial | Broader spectrum of activity |
The unique combination of the chloro substituent and the specific thiazole structure in this compound may provide distinct advantages in terms of biological activity compared to these similar compounds.
Synthesis and Evaluation
Recent studies have focused on the synthesis of thiazole derivatives and their biological evaluation. For example:
- A series of substituted thiazoles were synthesized and showed promising concentration-dependent activity against various pathogens, highlighting the potential for developing novel therapeutics .
Structure-Activity Relationship (SAR) Studies
SAR studies have elucidated how different substituents on the thiazole ring influence biological activity:
- Electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity, while modifications that increase lipophilicity improve enzyme interactions .
Therapeutic Applications
The ongoing research aims to explore the therapeutic applications of this compound in:
- Antimicrobial Treatments : Development of new antibiotics targeting resistant strains.
- Cancer Therapy : Investigating its role in selective cytotoxicity against cancer cells.
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing [(2-Chloro-thiazol-5-ylmethyl)-cyclopropyl-amino]-acetic acid, and how can yields be optimized?
- Methodological Answer : Multi-step synthesis is typically required. A common approach involves coupling a 2-chlorothiazole precursor (e.g., ethyl 2-(2-chlorothiazol-5-yl)acetate) with cyclopropylamine derivatives under reflux conditions in solvents like acetonitrile or DMF. Purification via column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) improves purity . Yield optimization may require pH control (e.g., sodium acetate buffers) and inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are critical for confirming the cyclopropane-thiazole linkage and acetic acid moiety?
- Methodological Answer : High-resolution ¹H/¹³C NMR is essential for verifying cyclopropane ring protons (δ ~0.5–1.5 ppm) and thiazole C-Cl bonds (δ ~160–170 ppm in ¹³C). FT-IR confirms the carboxylic acid group (broad O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹). X-ray crystallography resolves spatial orientation of the cyclopropyl-thiazole junction, critical for structure-activity studies .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values under varied pH/temperature conditions .
- Protein-ligand interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) .
- Cellular viability assays : MTT or ATP-based tests assess cytotoxicity in target cell lines (e.g., cancer or bacterial models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group in metabolic stability?
- Methodological Answer :
- Comparative analogs : Synthesize derivatives replacing cyclopropane with other rings (e.g., cyclobutane, phenyl). Test metabolic stability in liver microsomes (e.g., human CYP450 isoforms).
- Pharmacokinetic profiling : Measure half-life (t₁/₂) and clearance rates in rodent models. Cyclopropane’s rigidity reduces oxidative metabolism, enhancing t₁/₂ by ~30% compared to linear alkyl chains .
Q. How should researchers resolve discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 25°C) and substrate concentrations.
- Purity validation : Use HPLC-MS (>95% purity) to exclude batch-to-batch variability from impurities .
- Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers due to methodological differences .
Q. What computational strategies predict binding modes with enzymes like cyclooxygenase (COX) or kinases?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., hydrogen bonds between the acetic acid moiety and COX Arg120). Validate with mutagenesis studies .
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess binding stability. Free energy calculations (MM/PBSA) quantify contributions of cyclopropane-thiazole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
